Dibutyldimethoxytin Outperforms Dibutyloxotin in Dialkyl Carbonate Synthesis by 10–14%
In the synthesis of symmetrical dialkyl carbonates from alkyl carbamates, dibutyldimethoxytin demonstrates catalytic activity that is 10–14% higher than that of dibutyloxotin (DBTO) [1]. The study compared a series of dialkyltin compounds under identical reaction conditions and identified dibutyldimethoxytin, along with dibutylisocyanatomethoxytin and a distannoxane derivative, as having similar activity and being more active (10–14%) than dibutyloxotin [1].
| Evidence Dimension | Catalytic activity for symmetrical dialkyl carbonate synthesis |
|---|---|
| Target Compound Data | 10–14% higher activity than baseline |
| Comparator Or Baseline | Dibutyloxotin (dibutyltin oxide, DBTO) |
| Quantified Difference | +10% to +14% relative activity |
| Conditions | Alkyl carbamate conversion to symmetrical dialkyl carbonates; characterized by NMR, FTIR, MS, and HPLC |
Why This Matters
A 10–14% activity gain translates directly to higher throughput or reduced catalyst loading in carbonate production, a key economic driver for pharmaceutical intermediates and green solvent manufacturing.
- [1] Ballivet-Tkatchenko, D., et al. (1998). Investigation of dialkyltin compounds as catalysts for the synthesis of dialkyl carbonates from alkyl carbamates. Journal of Organometallic Chemistry, 553(1-2), 93-101. View Source
